Synthesis Yield Advantage: 95% Reformatsky Reaction Yield for Ethyl 2-(1-hydroxycyclohexyl)acetate
The synthesis of Ethyl 2-(1-hydroxycyclohexyl)acetate (target) via the classical Reformatsky reaction of cyclohexanone and ethyl bromoacetate in the presence of zinc proceeds with an exceptionally high isolated yield of 95% . In contrast, the synthesis of its methyl ester analog, Methyl 2-(1-hydroxycyclohexyl)acetate, under optimized iron-catalyzed Reformatsky conditions achieved a notably lower yield of 51% . This represents a 44 percentage point advantage for the target compound, highlighting its superior accessibility via the most common and scalable synthetic route.
| Evidence Dimension | Isolated Yield of β-Hydroxy Ester Synthesis |
|---|---|
| Target Compound Data | 95% |
| Comparator Or Baseline | Methyl 2-(1-hydroxycyclohexyl)acetate: 51% |
| Quantified Difference | +44 percentage points (absolute) |
| Conditions | Classical Reformatsky reaction (cyclohexanone + ethyl bromoacetate, Zn) vs. Iron-catalyzed Reformatsky-type reaction (cyclohexanone + methyl chloroacetate, Mn, FeBr₂, TFA) |
Why This Matters
Higher synthetic yield translates directly to lower cost of goods, more efficient scale-up potential, and better availability for procurement.
